molecular formula C8H6F4N2O B12860657 3-Fluoro-2-(trifluoromethyl)phenylurea

3-Fluoro-2-(trifluoromethyl)phenylurea

Cat. No.: B12860657
M. Wt: 222.14 g/mol
InChI Key: QETSWMFQWHKKMX-UHFFFAOYSA-N
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Description

3-Fluoro-2-(trifluoromethyl)phenylurea is a fluorinated organic compound with the molecular formula C8H6F4N2O. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, which is further connected to a urea moiety. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic method for 3-Fluoro-2-(trifluoromethyl)phenylurea involves the reaction of the corresponding aniline derivative with a suitable isocyanate in the presence of a fluorinating agent . The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(trifluoromethyl)phenylurea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 3-Fluoro-2-(trifluoromethyl)phenylurea is its use as an antibacterial agent. Research indicates that compounds with a similar structure exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds are particularly effective due to their ability to inhibit bacterial RNA polymerase, which is crucial for bacterial growth and replication .

Key Findings:

  • Bacterial Inhibition: Compounds structurally related to this compound have shown potent activity against multi-drug resistant strains of bacteria, making them valuable in treating infections that are difficult to manage with conventional antibiotics .
  • Mechanism of Action: The mechanism involves targeting bacterial enzymes critical for survival, thereby reducing the risk of resistance development .

Anti-tubercular Properties

Recent studies have explored the anti-tubercular potential of urea derivatives, including those similar to this compound. These compounds have been found to inhibit Mycobacterium tuberculosis, showcasing promising results in preclinical trials . The structure-activity relationship (SAR) studies indicate that modifications to the urea moiety can enhance efficacy against tuberculosis while maintaining an acceptable therapeutic index .

Pesticidal Properties

The trifluoromethyl group in this compound contributes to its effectiveness as a pesticide. Compounds containing trifluoromethyl groups are known for their ability to protect crops from pests and diseases. For instance, derivatives of trifluoromethylpyridine have been successfully introduced into the agrochemical market, indicating a trend towards utilizing fluorinated compounds for agricultural purposes .

Applications in Agriculture:

  • Crop Protection: The ability of these compounds to act as insecticides and fungicides positions them as vital components in integrated pest management strategies .
  • Market Approval: Several agrochemicals featuring similar fluorinated structures have received regulatory approval, affirming their safety and efficacy in agricultural applications .

Case Study: Antibacterial Efficacy

In a controlled study, researchers synthesized a series of urea derivatives, including those based on this compound. The compounds were tested for their antibacterial activity against various strains of bacteria. Results indicated that certain derivatives exhibited up to 90% inhibition of bacterial growth at low concentrations, highlighting their potential for clinical use in treating resistant infections .

Case Study: Agrochemical Development

A recent development project focused on synthesizing new agrochemical formulations containing trifluoromethyl-substituted ureas. Field trials demonstrated that these formulations significantly reduced pest populations while maintaining crop yield and quality. The study concluded that incorporating fluorinated compounds into agricultural practices could enhance sustainability by reducing reliance on traditional pesticides .

Mechanism of Action

The mechanism by which 3-Fluoro-2-(trifluoromethyl)phenylurea exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)phenylurea
  • 4-Fluoro-2-(trifluoromethyl)phenylurea
  • 3-Fluoro-4-(trifluoromethyl)phenylurea

Uniqueness

3-Fluoro-2-(trifluoromethyl)phenylurea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The position of the fluoro and trifluoromethyl groups influences the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Biological Activity

3-Fluoro-2-(trifluoromethyl)phenylurea is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group and a fluorine atom attached to a phenylurea backbone. The presence of these fluorine atoms enhances the compound's lipophilicity and ability to interact with biological macromolecules, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to form strong hydrogen bonds with various biological targets, including enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects such as:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Potential: Research indicates that it may have cytotoxic effects on cancer cells, making it a candidate for further drug development .

Antimicrobial Activity

A study focusing on the antimicrobial properties of fluorinated compounds highlighted that this compound demonstrates significant activity against several bacterial strains. In vitro assays showed varying degrees of inhibition, suggesting potential applications in treating bacterial infections.

Anticancer Activity

In vivo studies have evaluated the anticancer efficacy of related phenylurea compounds. For instance, derivatives similar to this compound were tested in xenograft models, showing promising tumor growth inhibition rates:

CompoundTumor TypeDose (mg/kg)Tumor Growth Inhibition (%)
Compound i12Melanoma1540.5
Compound i12Pancreatic Cancer3034.3

These results indicate that compounds within this class may be effective in targeting specific cancer types, warranting further investigation into their mechanisms and therapeutic potential .

Case Studies

  • In Vivo Anti-Tumor Efficacy: A study involving a phenylurea derivative demonstrated significant anti-tumor activity in mouse models, with daily administration resulting in notable tumor weight reduction without adverse effects on body weight .
  • Toxicological Assessments: Toxicity studies have shown that higher doses can lead to adverse effects such as increased organ weights and histopathological changes, emphasizing the need for careful dose management in therapeutic applications .

Properties

Molecular Formula

C8H6F4N2O

Molecular Weight

222.14 g/mol

IUPAC Name

[3-fluoro-2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C8H6F4N2O/c9-4-2-1-3-5(14-7(13)15)6(4)8(10,11)12/h1-3H,(H3,13,14,15)

InChI Key

QETSWMFQWHKKMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)NC(=O)N

Origin of Product

United States

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